synthesis and characterization of 4-(4-Nitrophenoxy)benzonitrile
synthesis and characterization of 4-(4-Nitrophenoxy)benzonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Nitrophenoxy)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-(4-Nitrophenoxy)benzonitrile, a key diaryl ether intermediate in medicinal chemistry and materials science. The synthesis is achieved via a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. This document elucidates the underlying chemical principles, provides a meticulous step-by-step experimental protocol, and outlines a full suite of analytical techniques for structural verification and purity assessment, including NMR, FTIR, and Mass Spectrometry. Safety protocols and data for all reagents are explicitly detailed to ensure safe laboratory practice. The guide is structured to serve as a practical and authoritative resource for researchers requiring a reliable method for the preparation and validation of this important chemical entity.
Introduction: Significance and Synthetic Strategy
Diaryl ethers are a ubiquitous structural motif in a vast array of pharmacologically active molecules and advanced materials. The specific compound, 4-(4-Nitrophenoxy)benzonitrile, serves as a versatile molecular scaffold. The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups activate the aromatic rings, making them amenable to further chemical transformations, while the ether linkage provides specific conformational properties.
The synthesis of such diaryl ethers can be approached through several methods, most notably the Ullmann condensation and nucleophilic aromatic substitution (SNAr).[1][2] The Ullmann reaction, a copper-catalyzed coupling of an aryl halide and a phenol, is a classic and powerful method.[1] However, it often requires high temperatures and stoichiometric amounts of copper, which can lead to challenges in product purification.[2]
For this guide, we focus on the SNAr pathway, a more modern and often cleaner alternative. This strategy leverages the high reactivity of an electron-deficient aryl halide (4-fluorobenzonitrile) with a nucleophilic phenoxide (potassium 4-nitrophenoxide). The presence of strong electron-withdrawing groups in the para positions of both rings significantly facilitates the reaction, allowing it to proceed under milder conditions than a traditional Ullmann condensation. This approach is not only efficient but also avoids heavy metal catalysts, simplifying the workup and purification process.
Synthesis Methodology: Nucleophilic Aromatic Substitution
Principle of the Reaction
The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the deprotonation of 4-nitrophenol using a mild base, potassium carbonate, to form the highly nucleophilic potassium 4-nitrophenoxide. This phenoxide then attacks the carbon atom bearing the fluorine atom on 4-fluorobenzonitrile. The strong electron-withdrawing nature of the nitrile group (-CN) on the benzonitrile ring and the nitro group (-NO₂) on the phenol ring stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the displacement of the fluoride ion.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 |
| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | 139.11 |
| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
Critical Safety Precautions
Safe laboratory practice is paramount. The following table summarizes the key hazards associated with the reagents used in this synthesis. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
| Reagent | Hazard Summary | PPE Requirements |
| 4-Fluorobenzonitrile | Harmful if swallowed, in contact with skin, or if inhaled.[3] Flammable solid. | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, dust mask.[4] |
| 4-Nitrophenol | Toxic if swallowed and may cause damage to organs (liver, kidney) through prolonged or repeated exposure.[5][6][7] Harmful in contact with skin or if inhaled.[8] | Safety goggles, chemical-resistant gloves, lab coat, dust mask.[5] |
| Potassium Carbonate | Causes serious eye and skin irritation.[9][10] May cause respiratory irritation.[11] | Safety goggles, gloves, lab coat.[10] |
| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor.[12] Harmful in contact with skin.[13] Causes serious eye irritation.[14] Suspected of damaging the unborn child.[15] | Safety goggles with face shield, chemical-resistant gloves, lab coat, use in a chemical fume hood.[16] |
Experimental Workflow Diagram
Caption: Workflow from synthesis to final characterization.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrophenol (2.78 g, 20 mmol), anhydrous potassium carbonate (4.15 g, 30 mmol), and 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
Formation of Phenoxide: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium 4-nitrophenoxide salt. The mixture should turn a distinct yellow-orange color.
-
Addition of Aryl Halide: Add 4-fluorobenzonitrile (2.42 g, 20 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into 200 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield 4-(4-Nitrophenoxy)benzonitrile as a pale yellow or off-white solid. Dry the purified product in a vacuum oven.
Characterization of 4-(4-Nitrophenoxy)benzonitrile
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Molecular Structure and Reaction Scheme
Caption: SNAr synthesis of the target compound.
Analytical Data Summary
| Technique | Expected Results |
| Appearance | Pale yellow or off-white crystalline solid |
| Molecular Formula | C₁₃H₈N₂O₃ |
| Molecular Weight | 240.22 g/mol |
| Melting Point | ~145-148 °C (Literature values may vary) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.30 (d, 2H), 7.75 (d, 2H), 7.20 (d, 2H), 7.10 (d, 2H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~161, 155, 145, 134, 126, 120, 118, 117, 110 ppm |
| FTIR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1520 & 1350 (NO₂ asymm/symm stretch), ~1250 (C-O-C stretch) |
| Mass Spec (EI) | m/z 240 (M⁺) |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly symmetrical. The two protons on the nitrophenyl ring closest to the nitro group will be the most downfield (~8.30 ppm) due to strong deshielding. The other two protons on that ring will appear at a higher field (~7.20 ppm). Similarly, the two protons on the benzonitrile ring ortho to the nitrile group will appear around 7.75 ppm, while those ortho to the ether linkage will be around 7.10 ppm. All signals are expected to appear as doublets due to ortho coupling.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the quaternary carbons (C-O, C-NO₂, C-CN, and the nitrile carbon itself) and the protonated aromatic carbons. The nitrile carbon (C≡N) will appear around 118 ppm. The carbon attached to the nitro group will be significantly downfield.
-
FTIR Spectroscopy: The infrared spectrum provides definitive evidence for the key functional groups. A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[17] Two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), confirm the presence of the nitro (NO₂) group. The aryl ether (C-O-C) linkage will show a strong stretching vibration in the 1250-1200 cm⁻¹ region.
-
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) should show a prominent molecular ion (M⁺) peak at m/z = 240, corresponding to the molecular weight of the compound.[18]
Conclusion
This guide details a reliable and efficient SNAr method for the synthesis of 4-(4-Nitrophenoxy)benzonitrile. The protocol is designed for high yield and purity, avoiding the use of heavy metal catalysts to simplify product isolation. The comprehensive characterization workflow provides a robust framework for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development. Adherence to the outlined safety procedures is critical for the successful and safe execution of this synthesis.
References
-
RCI Labscan Limited. (2021, April 1). Safety Data Sheet: Dimethylformamide. Retrieved from [Link]
-
INEOS KOH. (2022, December 1). Safety Data Sheet: Potassium Carbonate, Anhydrous. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018, October). Safety Data Sheet: Dimethylformamide. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
- Marcoux, J. F., Doye, S., & Buchwald, S. L. (1997). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Journal of the American Chemical Society, 119(43), 10539-10540.
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Enartis. (2015, August 5). Safety Data Sheet: POTASSIUM CARBONATE. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - 4-Fluorobenzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ARKAT USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]
- Kantam, M. L., et al. (2006). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 71(25), 9522-9525.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12090, 4-Nitrobenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71413831. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-nitrophenoxy)benzonitrile (C13H8N2O3). Retrieved from [Link]
-
University of Potsdam. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. enartis.com [enartis.com]
- 11. chemos.de [chemos.de]
- 12. thermofishersci.in [thermofishersci.in]
- 13. rcilabscan.com [rcilabscan.com]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com [carlroth.com]
- 16. chemos.de [chemos.de]
- 17. rsc.org [rsc.org]
- 18. PubChemLite - 4-(4-nitrophenoxy)benzonitrile (C13H8N2O3) [pubchemlite.lcsb.uni.lu]
+
NucleophileElectrophile
Resonance-Stabilized Intermediate
+ Cl⁻
Product
